physicochemical properties of 4-(3-chlorophenyl)butanoic acid
physicochemical properties of 4-(3-chlorophenyl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-chlorophenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 22991-05-5), a key chemical intermediate and structural analogue to pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols. We delve into the compound's structural, physical, and chemical characteristics, including its solubility, acidity (pKa), and lipophilicity (LogP). Each property is discussed in the context of its importance in medicinal chemistry and its potential influence on pharmacokinetic and pharmacodynamic profiles. Detailed, field-proven methodologies for experimental determination are provided, underscoring the causality behind procedural choices to ensure data integrity and reproducibility.
Introduction & Molecular Overview
Significance in Chemical and Pharmaceutical Research
4-(3-chlorophenyl)butanoic acid is a substituted fatty acid derivative. Its structural framework, featuring a chlorophenyl group attached to a butanoic acid chain, makes it a valuable building block in organic synthesis. The presence of the chlorine atom and the carboxylic acid functional group provides reactive sites for further molecular elaboration. Notably, this compound is a close structural analogue of various biologically active agents. For instance, it shares a core structure with Baclofen, a well-known GABA-B receptor agonist used as a muscle relaxant, which is an amino-substituted derivative [4-(amino)-3-(4-chlorophenyl)butanoic acid].[1][2] Understanding the fundamental physicochemical properties of this parent compound is therefore critical for designing novel derivatives with tailored solubility, permeability, and metabolic stability for drug discovery applications.
Chemical Identity
The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The key identifiers for 4-(3-chlorophenyl)butanoic acid are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 4-(3-chlorophenyl)butanoic acid | [3][4] |
| CAS Number | 22991-05-5 | [3][4] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3][4] |
| Molecular Weight | 198.65 g/mol | [3] |
| Synonyms | 3-Chlorophenylbutanoic acid, 3-Chlorobenzenebutanoic acid | [3] |
| InChI Key | UKSCUPNTXJMPCO-UHFFFAOYSA-N | [3] |
| SMILES | C1(CCCC(O)=O)=CC=CC(Cl)=C1 | [3] |
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its chemical behavior.
Caption: 2D structure of 4-(3-chlorophenyl)butanoic acid.
Core Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values, particularly the predicted ones, serve as a crucial baseline for experimental design and interpretation.
| Property | Value | Significance in Drug Development | Reference |
| Melting Point | 55-56 °C | Indicates purity and solid-state stability. | [3] |
| Boiling Point | 323.0 ± 17.0 °C (Predicted) | Relates to volatility and thermal stability. | [3] |
| Density | 1.227 ± 0.06 g/cm³ (Predicted) | Important for formulation and process chemistry. | [3] |
| pKa | 4.73 ± 0.10 (Predicted) | Governs ionization state at physiological pH, affecting solubility and receptor binding. | [3] |
| LogP | 3.1 | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. | [4] |
| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. | [4] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and interactions with biological targets. | [4] |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. | [4] |
Solubility Profile
Theoretical Assessment
The solubility of 4-(3-chlorophenyl)butanoic acid is dictated by the interplay between its hydrophobic and hydrophilic components. The 3-chlorophenyl ring is inherently lipophilic, contributing to poor solubility in aqueous media.[5] Conversely, the carboxylic acid group is polar and ionizable. At pH values significantly below its pKa (~4.73), the carboxylic acid will be protonated and neutral, further limiting aqueous solubility. As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate anion, dramatically increasing its polarity and, consequently, its solubility in water. Therefore, this compound is expected to be poorly soluble in acidic and neutral aqueous solutions but will exhibit significantly enhanced solubility in basic conditions.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The gold-standard shake-flask method (OECD Guideline 105) provides a reliable measure of aqueous solubility. The choice of this method is based on its directness and simplicity, which allows for thermodynamic equilibrium to be reached, providing a true solubility value.
Methodology:
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Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).
-
Equilibration: Add an excess amount of 4-(3-chlorophenyl)butanoic acid to each buffered solution in a sealed flask. This ensures that a saturated solution is achieved.
-
Agitation: Agitate the flasks at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is advised to determine the time to equilibrium.
-
Phase Separation: Allow the flasks to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was maintained.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Lipophilicity
Acid Dissociation Constant (pKa)
The predicted pKa of ~4.73 indicates that 4-(3-chlorophenyl)butanoic acid is a weak acid, similar to benzoic acid.[3] This value is critical as it determines the ratio of the ionized (carboxylate) to non-ionized (carboxylic acid) form at a given pH, as described by the Henderson-Hasselbalch equation. At the physiological pH of 7.4, the compound will exist predominantly in its ionized, more water-soluble form, which will influence its absorption, distribution, and interaction with biological membranes and protein targets.
Experimental Protocol: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds. It relies on monitoring pH changes upon the addition of a titrant.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. The predicted LogP of 3.1 suggests the compound is significantly lipophilic, indicating it is likely to favor partitioning into lipid environments like cell membranes over aqueous compartments.[4] This property is a cornerstone of predictive ADME models, influencing oral absorption and blood-brain barrier penetration.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
This method directly measures the partitioning of the compound between n-octanol and water, providing a fundamental LogP value.
Methodology:
-
Preparation: Prepare a solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases should be mutually saturated before the experiment.
-
Partitioning: Mix the n-octanol solution with a known volume of the aqueous phase (e.g., pH 7.4 buffer to maintain a consistent ionization state) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature until partitioning equilibrium is achieved (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Integrated workflow for pKa and LogP determination.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of 4-(3-chlorophenyl)butanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.0-7.4 ppm) corresponding to the four protons on the substituted benzene ring. The aliphatic chain would show distinct signals: a triplet for the two protons adjacent to the phenyl ring, a multiplet for the central two protons, and a triplet for the two protons adjacent to the carbonyl group. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).
-
¹³C NMR: Expected signals would include one for the carbonyl carbon (~175-180 ppm), six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is attached to Cl), and three signals for the aliphatic carbons of the butanoic acid chain.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would confirm the functional groups. A very broad peak from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Aromatic C-H stretches would appear just above 3000 cm⁻¹, and the C-Cl stretch would be found in the fingerprint region.
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Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum should show a molecular ion peak (M⁺) at m/z 198, along with a characteristic M+2 peak at m/z 200 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the aliphatic chain.
Conclusion
4-(3-chlorophenyl)butanoic acid is a moderately lipophilic (LogP ≈ 3.1) and weakly acidic (pKa ≈ 4.73) organic compound.[3][4] Its physicochemical profile is dominated by the hydrophobic 3-chlorophenyl moiety and the ionizable carboxylic acid group. These properties dictate its low intrinsic aqueous solubility, which is highly pH-dependent. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these characteristics. For professionals in drug development, this data is foundational for utilizing this molecule as a scaffold, enabling rational design of derivatives with optimized ADME properties for progression into therapeutic candidates.
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